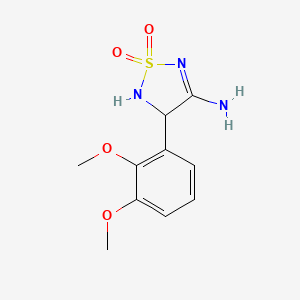
3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine typically involves the reaction of 2,3-dimethoxyaniline with sulfur-containing reagents under controlled conditions. One common method involves the use of thionyl chloride (SOCl₂) to form the corresponding sulfonyl chloride intermediate, which is then cyclized with hydrazine hydrate (N₂H₄·H₂O) to yield the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the dimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl ring.
科学的研究の応用
3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in pain management and inflammation reduction.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in pain and inflammation pathways.
Pathways Involved: It may modulate the production of nitric oxide (NO) and other pro-inflammatory mediators, thereby exerting its antinociceptive and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3-(2,5-Dimethoxyphenyl)propionic acid
- 3,4-Dimethoxyphenethylamine
Uniqueness
3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-16-7-5-3-4-6(9(7)17-2)8-10(11)13-18(14,15)12-8/h3-5,8,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKDMAKTYKHLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[2-[[2-oxo-2-(2,4,6-trimethylanilino)ethyl]thio]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5202718.png)
![[1-[(4-Phenylmethoxyphenyl)methyl]piperidin-2-yl]methanol](/img/structure/B5202721.png)
![5-chloro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B5202728.png)

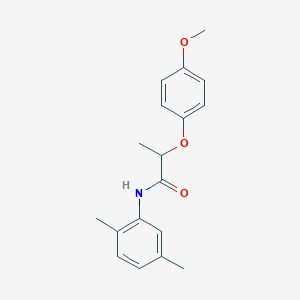
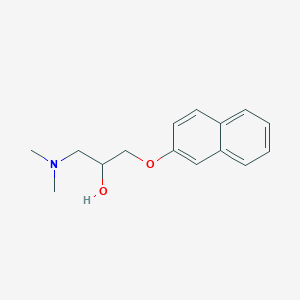
![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)
![Methyl (5Z)-1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5202753.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide](/img/structure/B5202754.png)
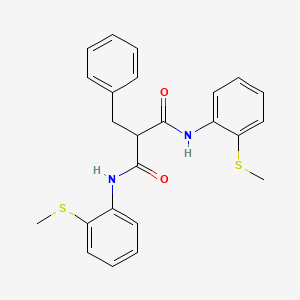
![4-[(4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5202782.png)
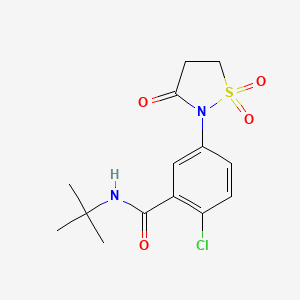
![7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-(4-FLUOROPHENYL)-2-METHYL-4H-CHROMEN-4-ONE](/img/structure/B5202788.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B5202806.png)
